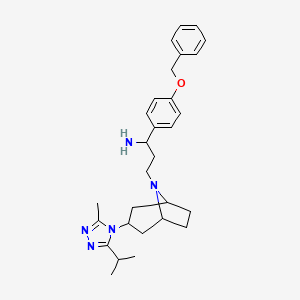

4-BenzyloxyphenylN-Des1-(4,4-difluorocyclohexanecarbonyl)Maraviroc

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

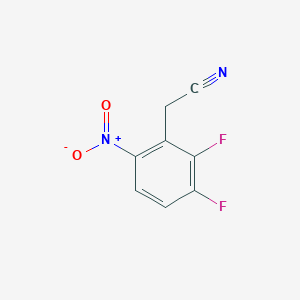

Le 4-BenzyloxyphénylN-Dés1-(4,4-difluorocyclohexanecarbonyl)Maraviroc est un dérivé du Maraviroc, un médicament antirétroviral bien connu utilisé pour traiter l'infection par le VIH. Ce composé est spécifiquement conçu pour améliorer les propriétés pharmacologiques du Maraviroc en modifiant sa structure chimique. L'ajout du groupe 4-benzyloxyphényle et l'élimination du groupe 1-(4,4-difluorocyclohexanecarbonyl) visent à améliorer son efficacité et à réduire les effets secondaires potentiels.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 4-BenzyloxyphénylN-Dés1-(4,4-difluorocyclohexanecarbonyl)Maraviroc implique plusieurs étapes, commençant par la préparation de l'intermédiaire 4-benzyloxyphényle. Cet intermédiaire est ensuite mis en réaction avec les réactifs appropriés pour introduire le groupe N-Dés1-(4,4-difluorocyclohexanecarbonyl). Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures et pressions contrôlées pour garantir un rendement élevé et une pureté élevée.

Méthodes de production industrielle

La production industrielle de ce composé suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour l'efficacité et la rentabilité, impliquant souvent des systèmes automatisés et des réacteurs à écoulement continu. Des mesures de contrôle qualité sont mises en œuvre pour garantir la cohérence et la sécurité du produit final.

Analyse Des Réactions Chimiques

Types de réactions

Le 4-BenzyloxyphénylN-Dés1-(4,4-difluorocyclohexanecarbonyl)Maraviroc subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels, modifiant les propriétés du composé.

Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels, améliorant son activité pharmacologique.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs. Les réactions sont généralement effectuées dans des conditions contrôlées, telles que des températures, des pressions et des niveaux de pH spécifiques.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des composés désoxydés. Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels, résultant en une variété de dérivés ayant des propriétés pharmacologiques différentes.

Applications de la recherche scientifique

Le 4-BenzyloxyphénylN-Dés1-(4,4-difluorocyclohexanecarbonyl)Maraviroc a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme étalon de référence dans les tests pharmaceutiques et l'analyse chimique.

Biologie : Étudié pour ses effets potentiels sur les processus cellulaires et les interactions avec les molécules biologiques.

Médecine : Investigué pour son potentiel comme agent antirétroviral et sa capacité à inhiber l'entrée du VIH dans les cellules hôtes.

Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques, ainsi que dans les processus de contrôle qualité et d'assurance.

Mécanisme d'action

Le mécanisme d'action du 4-BenzyloxyphénylN-Dés1-(4,4-difluorocyclohexanecarbonyl)Maraviroc implique son interaction avec le récepteur CCR5, un co-récepteur clé pour l'entrée du VIH dans les cellules hôtes. En se liant à ce récepteur, le composé empêche la protéine gp120 du VIH de s'associer au récepteur, empêchant ainsi le virus d'entrer et d'infecter les cellules hôtes. Ce mécanisme est similaire à celui du Maraviroc, mais les modifications de la structure chimique visent à améliorer son efficacité et à réduire les effets secondaires potentiels .

Applications De Recherche Scientifique

4-BenzyloxyphenylN-Des1-(4,4-difluorocyclohexanecarbonyl)Maraviroc has several scientific research applications, including:

Chemistry: Used as a reference standard in pharmaceutical testing and chemical analysis.

Biology: Studied for its potential effects on cellular processes and interactions with biological molecules.

Medicine: Investigated for its potential as an antiretroviral agent and its ability to inhibit HIV entry into host cells.

Industry: Utilized in the development of new drugs and therapeutic agents, as well as in quality control and assurance processes.

Mécanisme D'action

The mechanism of action of 4-BenzyloxyphenylN-Des1-(4,4-difluorocyclohexanecarbonyl)Maraviroc involves its interaction with the CCR5 receptor, a key co-receptor for HIV entry into host cells. By binding to this receptor, the compound blocks the HIV protein gp120 from associating with the receptor, thereby preventing the virus from entering and infecting the host cells. This mechanism is similar to that of Maraviroc, but the modifications in the chemical structure aim to enhance its efficacy and reduce potential side effects .

Comparaison Avec Des Composés Similaires

Composés similaires

Maraviroc : Le composé parent, connu pour ses propriétés antirétrovirales.

Vicriviroc : Un autre antagoniste du récepteur CCR5 ayant des mécanismes d'action similaires.

Aplaviroc : Un antagoniste du récepteur CCR5 ayant une structure chimique différente, mais des effets pharmacologiques similaires.

Unicité

Le 4-BenzyloxyphénylN-Dés1-(4,4-difluorocyclohexanecarbonyl)Maraviroc est unique en raison de ses modifications chimiques spécifiques, qui visent à améliorer ses propriétés pharmacologiques. L'ajout du groupe 4-benzyloxyphényle et l'élimination du groupe 1-(4,4-difluorocyclohexanecarbonyl) le différencient d'autres composés similaires, offrant potentiellement une efficacité accrue et des effets secondaires réduits.

Propriétés

Formule moléculaire |

C29H39N5O |

|---|---|

Poids moléculaire |

473.7 g/mol |

Nom IUPAC |

3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-(4-phenylmethoxyphenyl)propan-1-amine |

InChI |

InChI=1S/C29H39N5O/c1-20(2)29-32-31-21(3)34(29)26-17-24-11-12-25(18-26)33(24)16-15-28(30)23-9-13-27(14-10-23)35-19-22-7-5-4-6-8-22/h4-10,13-14,20,24-26,28H,11-12,15-19,30H2,1-3H3 |

Clé InChI |

KVFFIPPYDYAULM-UHFFFAOYSA-N |

SMILES canonique |

CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=C(C=C4)OCC5=CC=CC=C5)N)C(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-{3-[(4-Bromo-benzyl)-cyclohexanecarbonyl-amino]-phenyl}-acrylic acid methyl ester](/img/structure/B12107923.png)

![Benzenamine, 2-[(4-chlorophenoxy)methyl]-](/img/structure/B12107929.png)

![[5-Azido-6-hydroxy-3,4-bis(phenylmethoxy)oxan-2-yl]methyl acetate](/img/structure/B12107934.png)

![N-{1-methyl-3H,4H,4aH,5H,6H,7H-pyrrolo[1,2-c]pyrimidin-3-ylidene}hydroxylamine](/img/structure/B12107935.png)